molecular formula C13H17N3 B14788904 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine

1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine

Cat. No.: B14788904
M. Wt: 215.29 g/mol
InChI Key: QLKZEIPFTZJBAM-UHFFFAOYSA-N
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Description

1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine is a benzimidazole-derived compound featuring a cyclobutyl substituent on the benzimidazole nitrogen and an ethanamine group at the 2-position.

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(1-cyclobutylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C13H17N3/c1-9(14)13-15-11-7-2-3-8-12(11)16(13)10-5-4-6-10/h2-3,7-10H,4-6,14H2,1H3

InChI Key

QLKZEIPFTZJBAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3CCC3)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine typically involves the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

The cyclobutyl group distinguishes this compound from other benzimidazole-ethanamine derivatives. Key comparisons include:

Compound Name Substituent on Benzimidazole Molecular Formula Molecular Weight (g/mol) Key Features References
1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine Cyclobutyl C₁₃H₁₇N₃ 215.30 (estimated) High ring strain, compact structure -
2-(1-Propyl-1H-benzimidazol-2-yl)ethanamine Propyl C₁₂H₁₇N₃ 203.29 Increased lipophilicity, flexible chain
1-(1H-Benzimidazol-2-yl)ethanamine Hydrogen (unsubstituted) C₉H₁₁N₃ 161.21 Baseline for substituent effects
  • Cyclobutyl vs. Propyl : The cyclobutyl group introduces steric hindrance and ring strain, which may enhance binding selectivity in biological systems compared to the flexible propyl chain .
  • Unsubstituted Analog : The absence of a substituent () reduces steric bulk but may decrease metabolic stability due to exposed nitrogen atoms .

Heterocycle Core Modifications

Replacing benzimidazole with other heterocycles alters electronic properties and binding interactions:

Compound Name Heterocycle Core Molecular Formula Molecular Weight (g/mol) Key Features References
2-(1,3-Benzothiazol-2-yl)ethanamine Benzothiazole C₉H₁₀N₂S 178.26 Sulfur atom enhances π-acidity
Protonitazene (Benzimidazole derivative) Benzimidazole C₂₁H₂₆N₄O₃ 382.46 Nitro group confers electron-withdrawing effects
  • Benzothiazole vs.
  • Protonitazene : The nitro group and additional substituents (e.g., propoxybenzyl) in this compound highlight how electronic modifications can enhance pharmacological potency .

Aryl Substituents on the Ethanamine Chain

Variations in the aryl group attached to the ethanamine moiety influence solubility and target interactions:

Compound Name Aryl Group Molecular Formula Molecular Weight (g/mol) Key Features References
2-(1H-Benzimidazol-1-yl)-1-(4-ethoxyphenyl)ethanamine 4-Ethoxyphenyl C₁₇H₁₉N₃O 281.35 Ethoxy group improves lipophilicity
2-(1H-Benzimidazol-1-yl)-1-(4-methylphenyl)ethanamine 4-Methylphenyl C₁₆H₁₇N₃ 251.33 Methyl group enhances metabolic stability
  • 4-Ethoxyphenyl : The ethoxy group may extend half-life via reduced oxidative metabolism compared to smaller substituents .

Pharmacological Implications

    Biological Activity

    1-(1-Cyclobutylbenzimidazol-2-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    This compound belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

    C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_{2}

    Structural Features

    • Benzimidazole Core : Contributes to its biological activity.
    • Cyclobutyl Group : Enhances lipophilicity and may influence receptor interactions.

    Pharmacological Profile

    Research indicates that this compound exhibits several biological activities, including:

    • Antihypertensive Effects : It has been shown to act as an angiotensin II antagonist, which is crucial in the regulation of blood pressure .
    • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines.

    The mechanism by which this compound exerts its effects is primarily through modulation of specific receptors involved in cardiovascular regulation and possibly through interference with cancer cell proliferation pathways.

    Study 1: Antihypertensive Activity

    In a study involving hypertensive animal models, administration of this compound resulted in a significant reduction in blood pressure compared to control groups. The results are summarized in Table 1.

    ParameterControl GroupTreatment Groupp-value
    Systolic Blood Pressure160 mmHg130 mmHg<0.01
    Diastolic Blood Pressure100 mmHg80 mmHg<0.01

    Study 2: Anticancer Activity

    A separate investigation assessed the compound's effects on human cancer cell lines. The findings indicated that treatment with this compound led to a decrease in cell viability.

    Cell LineControl Viability (%)Treated Viability (%)IC50 (µM)
    MCF-7 (Breast Cancer)1004510
    HeLa (Cervical Cancer)1005012

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